molecular formula C15H16N4O2 B2834932 N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415453-12-0

N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2834932
CAS No.: 2415453-12-0
M. Wt: 284.319
InChI Key: SXXZCAFZRPWWAQ-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound with a unique structure that combines an acetamidophenyl group with a dimethylpyrimidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-acetamidophenol, which is then subjected to a series of reactions to introduce the pyrimidine ring and the carboxamide group. Key steps in the synthesis may include:

    Nitration and Reduction: Nitration of phenol followed by reduction to obtain 4-aminophenol.

    Acetylation: Acetylation of 4-aminophenol to form 4-acetamidophenol.

    Pyrimidine Ring Formation: Cyclization reactions to introduce the pyrimidine ring.

    Carboxamide Formation: Introduction of the carboxamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetamidophenyl)-indomethacin amide: Known for its potent and selective inhibition of COX-2.

    4-Acetamidophenol (Paracetamol): Widely used as an analgesic and antipyretic.

    Sulfenamides and Sulfinamides: Structurally related compounds with applications in pharmaceuticals and agrochemicals.

Uniqueness

N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidine ring and carboxamide group differentiate it from simpler analogs like paracetamol, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-10(2)16-8-17-14(9)15(21)19-13-6-4-12(5-7-13)18-11(3)20/h4-8H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXZCAFZRPWWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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